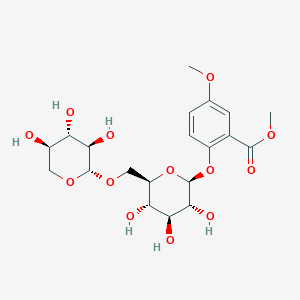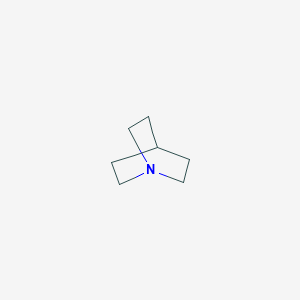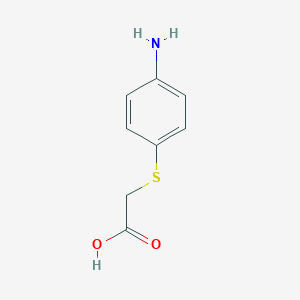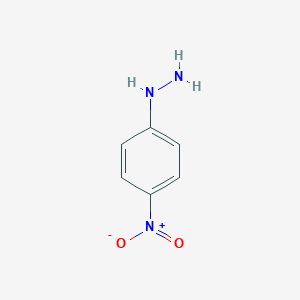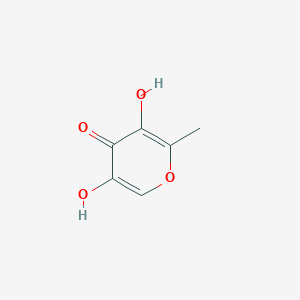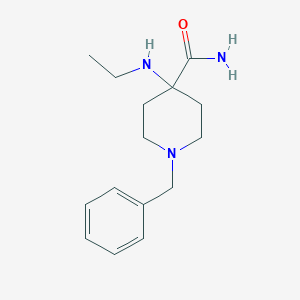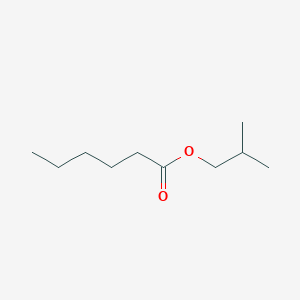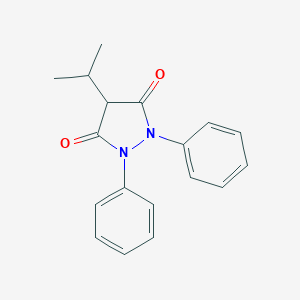
3,5-Pyrazolidinedione, 4-(1-methylethyl)-1,2-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyrazolidinedione, 4-(1-methylethyl)-1,2-diphenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "Ibudilast" and is used as a research tool in the field of neuroscience and immunology.
Mechanism Of Action
The mechanism of action of Ibudilast is not fully understood. However, it has been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. Ibudilast has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Biochemical And Physiological Effects
Ibudilast has been shown to have various biochemical and physiological effects. In animal studies, Ibudilast has been shown to reduce inflammation and oxidative stress in the brain. Ibudilast has also been shown to improve cognitive function and reduce neuropathic pain. In clinical trials, Ibudilast has been shown to reduce relapse rates in patients with multiple sclerosis.
Advantages And Limitations For Lab Experiments
One of the main advantages of Ibudilast is its well-established synthesis method, which allows for large-scale production. Ibudilast is also relatively stable and has a long shelf life. However, Ibudilast has some limitations for lab experiments. Ibudilast has low solubility in water, which can make it difficult to administer in some experimental settings. Ibudilast also has poor bioavailability, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for the research of Ibudilast. One potential direction is the use of Ibudilast in the treatment of drug addiction. Ibudilast has been shown to reduce drug-seeking behavior in animal models, making it a potential therapeutic agent for drug addiction. Another potential direction is the use of Ibudilast in the treatment of chronic pain. Ibudilast has been shown to reduce neuropathic pain in animal models, making it a potential therapeutic agent for chronic pain. Finally, the potential use of Ibudilast in the treatment of other neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease should be explored.
Conclusion:
In conclusion, Ibudilast is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Ibudilast has been extensively used as a research tool in the field of neuroscience and immunology. Ibudilast has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases. The well-established synthesis method and the various potential applications make Ibudilast an exciting area of research for the future.
Synthesis Methods
The synthesis method of Ibudilast involves the reaction of 4-isobutyrylaminobenzoic acid with hydrazine hydrate and acetic anhydride. The reaction yields 3,5-Pyrazolidinedione, 4-(1-methylethyl)-1,2-diphenyl- as a white crystalline solid. The synthesis method of Ibudilast is well-established and has been optimized for large-scale production.
Scientific Research Applications
Ibudilast has been extensively used as a research tool in the field of neuroscience and immunology. This compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases. Ibudilast has been studied for its potential use in the treatment of multiple sclerosis, neuropathic pain, and drug addiction.
properties
CAS RN |
1093-68-1 |
|---|---|
Product Name |
3,5-Pyrazolidinedione, 4-(1-methylethyl)-1,2-diphenyl- |
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1,2-diphenyl-4-propan-2-ylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H18N2O2/c1-13(2)16-17(21)19(14-9-5-3-6-10-14)20(18(16)22)15-11-7-4-8-12-15/h3-13,16H,1-2H3 |
InChI Key |
YCVWEUCCAOLSFZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





